Site-Specific Carbon Tracking for Reaction Mechanism Elucidation Using 13C NMR
The ¹³C label at the anomeric C-1 position of 3,4,6-tri-O-acetyl-D-glucal-13C-1 enables researchers to use ¹³C NMR spectroscopy to follow the fate of this specific carbon atom throughout glycosylation and Ferrier rearrangement reactions . Unlabeled 3,4,6-tri-O-acetyl-D-glucal provides only natural abundance ¹³C signals (approximately 1.1% ¹³C enrichment per carbon position), making site-specific tracking infeasible due to low signal-to-noise ratio and inability to distinguish among the twelve carbon atoms in the molecule [1].
| Evidence Dimension | ¹³C isotopic enrichment at target position for NMR detection |
|---|---|
| Target Compound Data | >99% ¹³C enrichment at specified position (1-¹³C, 2-¹³C, or 6-¹³C depending on variant) |
| Comparator Or Baseline | Natural abundance ¹³C: 1.1% enrichment per carbon position |
| Quantified Difference | Enrichment increase of >98 percentage points (>89-fold enhancement) |
| Conditions | ¹³C NMR spectroscopy at typical magnetic field strengths (≥400 MHz); sample concentration 10-50 mM |
Why This Matters
This >89-fold enrichment enhancement enables definitive tracking of individual carbon atoms in synthetic intermediates, eliminating ambiguity in reaction mechanism assignments and product characterization.
- [1] SDBS (Spectral Database for Organic Compounds). ¹³C NMR spectrum of tri-O-acetyl-D-glucal. SDBS No. CDS-10-460. National Institute of Advanced Industrial Science and Technology (AIST), Japan. 1999. View Source
